

"Methyl 5-(hydroxymethyl)-1H-imidazole-4-carboxylate" physical and chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name: *Methyl 5-(hydroxymethyl)-1H-imidazole-4-carboxylate*

Cat. No.: B1362749

[Get Quote](#)

An In-Depth Technical Guide to Methyl 5-(hydroxymethyl)-1H-imidazole-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling a Versatile Heterocyclic Scaffold

Methyl 5-(hydroxymethyl)-1H-imidazole-4-carboxylate stands as a pivotal heterocyclic building block in the landscape of modern medicinal chemistry and biochemical research. Its strategic placement of a reactive hydroxymethyl group and a modifiable ester functionality on the imidazole core makes it a highly sought-after intermediate for the synthesis of a diverse array of bioactive molecules.^{[1][2]} This guide provides a comprehensive overview of its physical and chemical properties, spectral characteristics, synthesis, and reactivity, offering a critical resource for researchers engaged in drug discovery and development.

I. Core Molecular Attributes and Physicochemical Properties

Methyl 5-(hydroxymethyl)-1H-imidazole-4-carboxylate is a white to almost white crystalline powder, a physical state that is indicative of its ordered solid-state packing.^[2] Its fundamental

properties are summarized in the table below, providing a quantitative foundation for its use in experimental settings.

Property	Value	Source(s)
Molecular Formula	C ₆ H ₈ N ₂ O ₃	[2]
Molecular Weight	156.14 g/mol	[2]
Melting Point	173 °C	[2]
Appearance	White to almost white crystalline powder	[2]
Solubility	Soluble in water (91 g/L at 25 °C)	[3]
Predicted Boiling Point	323.7±22.0 °C	[4]
Predicted pKa	10.89±0.10	[5]

Expert Insight: The melting point of 173 °C suggests a stable crystalline lattice with significant intermolecular interactions, likely dominated by hydrogen bonding from the hydroxymethyl group and the imidazole N-H. The notable water solubility is a direct consequence of these hydrogen bonding capabilities, a crucial factor for its application in biological systems and aqueous reaction media. While the boiling point and pKa are predicted values, they offer valuable guidance for reaction condition optimization and understanding its acid-base chemistry.

II. Structural Elucidation: A Spectroscopic Deep Dive

The structural identity of **Methyl 5-(hydroxymethyl)-1H-imidazole-4-carboxylate** is unequivocally confirmed through a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, DMSO-d₆): The proton NMR spectrum provides a clear fingerprint of the molecule's hydrogen environments. The expected signals would include a singlet for the

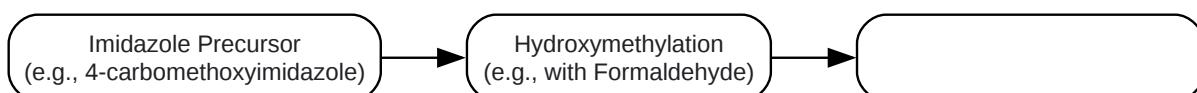
imidazole C2-H, a singlet for the hydroxymethyl protons (-CH₂OH), a singlet for the methyl ester protons (-OCH₃), and a broad singlet for the imidazole N-H proton, which is exchangeable with D₂O. The hydroxyl proton of the -CH₂OH group may also appear as a distinct signal, often a triplet if coupled to the adjacent methylene protons.

¹³C NMR: The carbon NMR spectrum is expected to show six distinct signals corresponding to the different carbon environments in the molecule: the C2, C4, and C5 carbons of the imidazole ring, the hydroxymethyl carbon (-CH₂OH), the methyl ester carbon (-OCH₃), and the carbonyl carbon of the ester (-C=O). The chemical shifts of the imidazole ring carbons are particularly sensitive to the electronic environment and can be used to probe substituent effects and tautomeric forms.[6][7]

Infrared (IR) Spectroscopy

The IR spectrum of this compound will be characterized by several key absorption bands that confirm the presence of its functional groups. A broad absorption in the region of 3400-3200 cm⁻¹ is indicative of the O-H stretching vibration of the hydroxymethyl group and the N-H stretch of the imidazole ring.[8] A strong, sharp peak around 1720-1700 cm⁻¹ corresponds to the C=O stretching of the methyl ester. Additional peaks in the fingerprint region (below 1500 cm⁻¹) will be characteristic of the imidazole ring vibrations and C-O stretching.[9]

Mass Spectrometry (MS)


Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of the molecule. The molecular ion peak (M⁺) would be observed at m/z = 156. Common fragmentation pathways would likely involve the loss of the methoxy group (-OCH₃, m/z = 31) from the ester, the loss of the hydroxymethyl group (-CH₂OH, m/z = 31), or the loss of a water molecule (H₂O, m/z = 18) from the molecular ion.[10][11]

III. Synthesis and Reactivity: A Chemist's Perspective Synthetic Approaches

While a specific, detailed, step-by-step protocol for the synthesis of **Methyl 5-(hydroxymethyl)-1H-imidazole-4-carboxylate** is not readily available in the provided search results, general synthetic strategies for related hydroxymethylated imidazoles can be inferred.

One common approach involves the reduction of a corresponding ester or carboxylic acid. For instance, the reduction of a diester precursor, such as diethyl 2-propyl-imidazole-4,5-dicarboxylate, using a reducing agent like lithium aluminum hydride, can yield the corresponding dihydroxymethylated imidazole.^[12] A more direct route could involve the hydroxymethylation of a suitable imidazole precursor using formaldehyde.^[1]

A plausible, albeit general, synthetic workflow is outlined below:

[Click to download full resolution via product page](#)

Caption: A generalized synthetic pathway to the target molecule.

Experimental Protocol (Hypothetical):

- Reaction Setup: To a solution of a suitable imidazole precursor (e.g., methyl 1H-imidazole-4-carboxylate) in an appropriate solvent, add a source of formaldehyde (e.g., paraformaldehyde) and a base catalyst.
- Reaction Conditions: Heat the reaction mixture to a specified temperature for a set period, monitoring the reaction progress by thin-layer chromatography (TLC).
- Workup: Upon completion, cool the reaction mixture and neutralize it with an acid.
- Purification: Extract the product with an organic solvent, dry the organic layer, and concentrate it under reduced pressure. Purify the crude product by column chromatography or recrystallization to obtain pure **Methyl 5-(hydroxymethyl)-1H-imidazole-4-carboxylate**.

Chemical Reactivity and Tautomerism

The chemical reactivity of **Methyl 5-(hydroxymethyl)-1H-imidazole-4-carboxylate** is dictated by its functional groups. The hydroxymethyl group is a primary alcohol and can undergo oxidation to an aldehyde or carboxylic acid, or it can be a site for esterification or etherification. The ester group can be hydrolyzed to the corresponding carboxylic acid or can be converted to an amide. The imidazole ring itself can undergo N-alkylation or acylation.^[2]

A key aspect of imidazole chemistry is tautomerism. **Methyl 5-(hydroxymethyl)-1H-imidazole-4-carboxylate** can exist in two tautomeric forms, with the proton on either of the two ring nitrogen atoms. The equilibrium between these tautomers can be influenced by the solvent, pH, and the nature of the substituents. This tautomerism is a critical consideration in its reactivity, particularly in reactions involving the imidazole ring nitrogens.

[Click to download full resolution via product page](#)

Caption: Prototropic tautomerism in the imidazole ring.

IV. Applications in Research and Development

The unique structural features of **Methyl 5-(hydroxymethyl)-1H-imidazole-4-carboxylate** make it a valuable tool in several areas of research:

- Pharmaceutical Development: It serves as a key intermediate in the synthesis of novel therapeutic agents. The imidazole core is a common motif in many drugs, and the functional handles on this molecule allow for the facile introduction of diverse pharmacophoric groups. [2]
- Biochemical Research: This compound is utilized in studies exploring enzyme activity and metabolic pathways. Its structure can mimic natural substrates or act as a scaffold for the design of enzyme inhibitors.[2]
- Materials Science: Imidazole derivatives are known to form coordination complexes with various metals, leading to applications in catalysis and materials science.[13]

V. Conclusion and Future Outlook

Methyl 5-(hydroxymethyl)-1H-imidazole-4-carboxylate is a compound of significant interest due to its versatile chemical nature and its role as a precursor to complex, biologically active

molecules. This guide has provided a detailed overview of its known properties and characteristics. Further research into its synthesis and reactivity will undoubtedly unlock new avenues for its application in drug discovery and the development of novel chemical entities.

References

[1] EP0004534B1 - Preparation of 4-methyl-5-hydroxymethyl-imidazole - Google Patents. (URL not available) [14] Synthesis of 5-methyl-1H-imidazole-4-carboxylic acid - PrepChem.com. (URL not available) [12] 4-HYDROXYMETHYL-5-METHYLIMIDAZOLE synthesis - ChemicalBook. (URL not available) [2] **Methyl 5-(hydroxymethyl)-1H-imidazole-4-carboxylate** - Chem-Impex. (URL not available) [4] ETHYL 5-METHYL-1H-IMIDAZOLE-4-CARBOXYLATE CAS#: 51605-32-4 - ChemicalBook. (URL not available) [5] Methyl 1H-imidazole-5-carboxylate: A Versatile Chemical Intermediate. (URL not available) [6] 4-HYDROXYMETHYL-5-METHYLIMIDAZOLE(29636-87-1) 13C NMR spectrum. (URL not available) [7] ETHYL 5-METHYL-1H-IMIDAZOLE-4-CARBOXYLATE(51605-32-4) 13C NMR spectrum. (URL not available) [13] ETHYL 5-METHYL-1H-IMIDAZOLE-4-CARBOXYLATE | 51605-32-4 - ChemicalBook. (URL not available) [15] US4224452A - Method for preparing 4-hydroxymethyl imidazoles - Google Patents. (URL not available) [10] mass spectra - fragmentation patterns - Chemguide. (URL not available) [9] Fig. S2 FTIR spectra of 1H-Imidazole-4-carboxylic acid (a), CDs (b) and CDsimidazole (c). (URL not available) 4(5)-(Hydroxymethyl)imidazole 97 822-55-9 - Sigma-Aldrich. (URL not available) [16] Calculated and experimental 13 C chemical shifts of the imidazole and substituent parts. - ResearchGate. (URL not available) [17] Interpretation of mass spectra. (URL not available) [18] FTIR spectra of studied M(II) formate-imidazole complexes and sodium... - ResearchGate. (URL not available) [19] **Methyl 5-(Hydroxymethyl)-1H-imidazole-4-carboxylate** 98.0+%, TCI America. (URL not available) [11] Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. (URL not available) [20] methyl 1-[2-(4-chlorophenyl)-2-hydroxyethyl]-5-(hydroxymethyl)-1H-imidazole-4-carboxylate. (URL not available) **Methyl 5-(Hydroxymethyl)-1H-imidazole-4-carboxylate** 82032-43-7 | TCI EUROPE N.V. (URL not available) [21] 5-(hydroxymethyl)-1h-imidazole-4-carboxylic acid methyl ester(82032-43-7)ir1. (URL not available) [22] 5-methyl-4-(hydroxymethyl)-imidazol - Optional[13C NMR] - Chemical Shifts - SpectraBase. (URL not available) [23] Methyl 1H-imidazole-5-carboxylate | C5H6N2O2 | CID 565661 - PubChem. (URL not available) [24] 5-(HYDROXYMETHYL)-1H-IMIDAZOLE-4-CARBOXYLIC ACID METHYL ESTER | 82032-43-7 - ChemicalBook. (URL not available) How to Read and Interpret FTIR Spectroscopic of Organic Material Indonesian Journal of Science & Technology - <http://>

/ejournal.upi.edu. (URL not available) [3] 5-(HYDROXYMETHYL)-1H-IMIDAZOLE-4-CARBOXYLIC ACID METHYL ESTER 82032-43-7 wiki - Guidechem. (URL not available) [25] NMR Spectroscopy :: 13C NMR Chemical Shifts - Organic Chemistry Data. (URL not available) [8] 1H-Imidazole, 1-methyl- - the NIST WebBook. (URL not available) [26] Mass Spectrometry Fragmentation Part 1 - YouTube. (URL not available) [27] 4-Imidazolemethanol | C4H6N2O | CID 1745 - PubChem - NIH. (URL not available) [28] 5-(Hydroxymethyl)-1-methyl-1,3-dihydro-2H-imidazole-2-thione - PubChem. (URL not available) [29] **Methyl 5-(Hydroxymethyl)-1H-Imidazole-4-Carboxylate** TCI Analytical reagent. (URL not available) [30] 5-amino-1H-imidazole-4-carboxylic acid | C4H5N3O2 | CID 117 - PubChem. (URL not available) [31] (PDF) TAUTOMERIC FORMS OF 5-(2-HYDROXYPHENYL)-4-METHYL-1,2,4-TRIAZOLE-3-THIONE: SPECTRAL AND THEORETICAL STUDIES - ResearchGate. (URL not available)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. EP0004534B1 - Preparation of 4-methyl-5-hydroxymethyl-imidazole - Google Patents [patents.google.com]
- 2. chemimpex.com [chemimpex.com]
- 3. guidechem.com [guidechem.com]
- 4. ETHYL 5-METHYL-1H-IMIDAZOLE-4-CARBOXYLATE CAS#: 51605-32-4 [chemicalbook.com]
- 5. nbino.com [nbino.com]
- 6. 4-HYDROXYMETHYL-5-METHYLIMIDAZOLE(29636-87-1) 13C NMR spectrum [chemicalbook.com]
- 7. ETHYL 5-METHYL-1H-IMIDAZOLE-4-CARBOXYLATE(51605-32-4) 13C NMR spectrum [chemicalbook.com]
- 8. 1H-Imidazole, 1-methyl- [webbook.nist.gov]
- 9. researchgate.net [researchgate.net]
- 10. chemguide.co.uk [chemguide.co.uk]

- 11. chem.libretexts.org [chem.libretexts.org]
- 12. 4-HYDROXYMETHYL-5-METHYLMIDAZOLE synthesis - chemicalbook [chemicalbook.com]
- 13. ETHYL 5-METHYL-1H-IMIDAZOLE-4-CARBOXYLATE | 51605-32-4 [chemicalbook.com]
- 14. prepchem.com [prepchem.com]
- 15. US4224452A - Method for preparing 4-hydroxymethyl imidazoles - Google Patents [patents.google.com]
- 16. researchgate.net [researchgate.net]
- 17. uni-saarland.de [uni-saarland.de]
- 18. researchgate.net [researchgate.net]
- 19. Methyl 5-(Hydroxymethyl)-1H-imidazole-4-carboxylate 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 20. scbt.com [scbt.com]
- 21. 5-(HYDROXYMETHYL)-1H-IMIDAZOLE-4-CARBOXYLIC ACID METHYL ESTER(82032-43-7) IR Spectrum [chemicalbook.com]
- 22. dev.spectrabase.com [dev.spectrabase.com]
- 23. Methyl 1H-imidazole-5-carboxylate | C5H6N2O2 | CID 565661 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 24. 5-(HYDROXYMETHYL)-1H-IMIDAZOLE-4-CARBOXYLIC ACID METHYL ESTER | 82032-43-7 [chemicalbook.com]
- 25. organicchemistrydata.org [organicchemistrydata.org]
- 26. m.youtube.com [m.youtube.com]
- 27. 4-Imidazolemethanol | C4H6N2O | CID 1745 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 28. 5-(Hydroxymethyl)-1-methyl-1,3-dihydro-2H-imidazole-2-thione | C5H8N2OS | CID 2801430 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 29. amiscientific.com [amiscientific.com]
- 30. 5-amino-1H-imidazole-4-carboxylic acid | C4H5N3O2 | CID 117 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 31. researchgate.net [researchgate.net]
- To cite this document: BenchChem. ["Methyl 5-(hydroxymethyl)-1H-imidazole-4-carboxylate" physical and chemical properties]. BenchChem, [2026]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b1362749#methyl-5-hydroxymethyl-1h-imidazole-4-carboxylate-physical-and-chemical-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com